![molecular formula C24H24N2O5 B2708564 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide CAS No. 898456-22-9](/img/structure/B2708564.png)
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C24H24N2O5. The specific arrangement of atoms and bonds in the molecule would require more detailed information, such as a crystallographic study or computational modeling.Scientific Research Applications
Structural Aspects and Properties
Research on isoquinoline derivatives, such as those studied by Karmakar et al. (2007), explores the structural aspects and properties of salt and inclusion compounds. These compounds exhibit interesting behaviors like gel formation and enhanced fluorescence upon interaction with specific molecules, indicating their potential in materials science and sensor technology Karmakar, A., Sarma, R., & Baruah, J. (2007).
Antiproliferative Activity
A study by Minegishi et al. (2015) on indenopyrazoles, closely related to the query compound, identified derivatives with promising antiproliferative activity toward human cancer cells. This suggests potential therapeutic applications for similar compounds in cancer treatment Minegishi, H., Futamura, Y., Fukashiro, S., Muroi, M., Kawatani, M., Osada, H., & Nakamura, H. (2015).
Chemical Synthesis and Reactions
Sirakanyan et al. (2015) explored the reactions of similar compounds, providing valuable insights into their chemical behavior and potential applications in synthetic chemistry. The study highlights methods for synthesizing biologically interesting compounds through rearrangements, offering pathways for developing new pharmaceuticals Sirakanyan, S., Spinelli, D., Geronikaki, A., Hovakimyan, A., & Noravyan, A. S. (2015).
Antifungal Agents
Research by Bardiot et al. (2015) identified morpholin-3-yl-acetamide derivatives with broad-spectrum antifungal activities. This illustrates the potential of isoquinoline derivatives and similar compounds in developing new antifungal therapies, showcasing their relevance in medical chemistry Bardiot, D., Thevissen, K., De Brucker, K., Peeters, A., Cos, P., Taborda, C., McNaughton, M., Maes, L., Chaltin, P., Cammue, B., & Marchand, A. (2015).
Mechanism of Action
While the specific mechanism of action for this compound is not provided in the search results, a similar compound, DIMN, is described as an androgen receptor (AR) antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .
Safety and Hazards
Future Directions
The future directions for research and application of this compound could potentially involve further exploration of its biological activity, such as its potential role as an androgen receptor antagonist . Additionally, further studies could explore its synthesis, reactivity, and physical and chemical properties.
properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-20-8-6-19(7-9-20)25-24(28)16-31-23-15-30-21(12-22(23)27)14-26-11-10-17-4-2-3-5-18(17)13-26/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKQDCDXXGDCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide |
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